Coumalic acid

Description

RN given for parent cpd

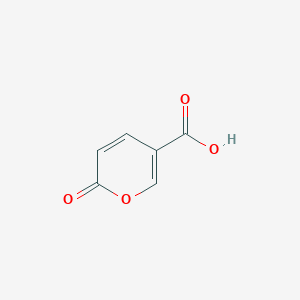

Structure

3D Structure

Properties

IUPAC Name |

6-oxopyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGPJDKNYMVLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870569 | |

| Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid; [Merck Index] Pale yellow or light brown powder; [Alfa Aesar MSDS] | |

| Record name | Coumalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

500-05-0 | |

| Record name | Coumalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxopyran-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB1JPY343G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Coumalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) is a versatile organic compound that serves as a valuable building block in organic synthesis. Its pyran ring structure imparts distinct chemical reactivity, making it a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual workflows to aid in laboratory applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties

| Property | Value | Citations |

| Molecular Formula | C₆H₄O₄ | [1] |

| Molecular Weight | 140.09 g/mol | [1] |

| Appearance | White to light yellow or brownish-yellow powder/prisms | [1] |

| Melting Point | 198-210 °C (with decomposition) | [2] |

| Boiling Point | 218 °C @ 120 mmHg | [2] |

| pKa | ~2.80 (Predicted) |

Solubility Profile

| Solvent | Solubility | Citations |

| Water | Very soluble | |

| Cold Water | Sparingly soluble | |

| Boiling Water | Decomposes | |

| Alcohol | Soluble | |

| Glacial Acetic Acid | Soluble | |

| Ether | Slightly soluble | |

| Acetone | Slightly soluble | |

| Ethyl Acetate | Slightly soluble | |

| Chloroform | Insoluble | |

| Benzene | Insoluble | |

| Ligroin | Insoluble |

Spectral Data

| Technique | Data Highlights | Citations |

| FTIR (KBr Wafer) | Data available, characteristic peaks for C=O (acid and lactone), C=C, and O-H stretching. | [1] |

| ¹H NMR | Spectra available for confirmation of proton environments on the pyran ring. | [3] |

| ¹³C NMR | Spectra available for characterization of the carbon skeleton. | [1] |

| UV-Vis | Spectra available, useful for concentration determination. | [1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 140. | [4] |

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below.

Synthesis of this compound from Malic Acid

This protocol is adapted from established literature procedures.

Materials:

-

DL-Malic acid

-

Concentrated sulfuric acid (97-98%)

-

Fuming sulfuric acid (20-30% SO₃)

-

Crushed ice

-

Deionized water

-

Methanol

-

Decolorizing carbon (e.g., Norit)

Procedure:

-

In a suitable round-bottom flask, combine powdered malic acid with concentrated sulfuric acid.

-

With careful monitoring of the reaction temperature, add fuming sulfuric acid portion-wise over a period of time.

-

After the initial gas evolution subsides, heat the reaction mixture on a water bath for approximately 2 hours with occasional agitation.

-

Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

-

Allow the mixture to stand for 24 hours to facilitate the precipitation of crude this compound.

-

Collect the crude product by filtration through a Büchner funnel and wash thoroughly with several portions of ice-cold water to remove residual mineral acids.

-

Dry the crude product.

-

For purification, dissolve the crude this compound in a minimal amount of hot methanol.

-

Add a small amount of decolorizing carbon and boil the solution briefly.

-

Filter the hot solution to remove the carbon.

-

Cool the filtrate in an ice bath to induce crystallization of pure this compound.

-

Collect the purified crystals by filtration, wash with a small amount of cold methanol, and dry.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Deionized water (or other aqueous buffer of choice)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Filtration device (e.g., syringe filter with a 0.45 µm membrane)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the aqueous solvent. The excess solid should be clearly visible.

-

Seal the vials and place them on a shaker or rotator in a constant temperature bath (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

-

Quantify the concentration of this compound in the filtrate using a pre-validated analytical method such as UV-Vis spectrophotometry (at its λmax) or HPLC.

-

The determined concentration represents the aqueous solubility of this compound under the specified conditions.

Determination of pKa by Potentiometric Titration

This method involves monitoring pH changes during the titration of the acid with a strong base.[5]

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Deionized water

-

Calibrated pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution from the buret.

-

After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the buffer region on the titration curve.[5]

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Shake-flask method for determining aqueous solubility.

Caption: Potentiometric titration workflow for pKa determination.

References

- 1. This compound | C6H4O4 | CID 68141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The formation of p-toluic acid from this compound: a reaction network analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound(500-05-0) 1H NMR [m.chemicalbook.com]

- 4. This compound(500-05-0) IR Spectrum [m.chemicalbook.com]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to the Core Structure and Functional Groups of Coumalic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and functional characteristics of platform molecules is paramount. Coumalic acid (2-Oxo-2H-pyran-5-carboxylic acid), a versatile organic compound, presents a unique scaffold for synthetic chemistry and drug design. This technical guide provides a comprehensive overview of its core structure, functional groups, physicochemical properties, and synthesis.

Molecular Structure and Functional Groups

This compound possesses the molecular formula C₆H₄O₄.[1] Its structure is characterized by a heterocyclic α-pyrone (2-pyrone) ring, which is an unsaturated lactone, substituted with a carboxylic acid group at the C5 position.

The key functional groups that dictate the chemical reactivity and potential applications of this compound are:

-

α,β-Unsaturated Lactone: The pyrone ring contains a conjugated system with an ester group (lactone) and a carbon-carbon double bond. This moiety can participate in various cycloaddition reactions, such as Diels-Alder reactions, and is susceptible to nucleophilic attack.

-

Carboxylic Acid: This functional group imparts acidic properties to the molecule and provides a reactive site for esterification, amidation, and other transformations to generate a wide array of derivatives.[2]

-

Conjugated Diene System: The double bonds within the pyrone ring act as a conjugated diene, making it a valuable synthon in organic synthesis.

Caption: Chemical structure of this compound.

Caption: Key functional groups in this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄O₄ | [1] |

| Molar Mass | 140.09 g/mol | [2] |

| Appearance | Bright yellow solid; Pale yellow/light brown powder | [3] |

| Melting Point | 203-210 °C (with decomposition) | [1] |

| Boiling Point | 218 °C at 120 mmHg | [4] |

| Solubility | Very soluble in water, soluble in alcohol and glacial acetic acid. Sparingly soluble in cold water. Slightly soluble in ether, acetone, and ethyl acetate. Insoluble in chloroform, benzene, and ligroin. | |

| pKa (Predicted) | 2.80 ± 0.20 | [2] |

Biological Activity

This compound has been identified as an inhibitor of human carbonic anhydrases (hCA), which are established therapeutic targets.

| Target | Inhibition Constant (Kᵢ) | Reference(s) |

| hCA IX | 0.073 µM | |

| hCA XII | 0.083 µM |

Experimental Protocol: Synthesis of this compound

This compound can be synthesized via the self-condensation of malic acid in the presence of fuming sulfuric acid.

Materials:

-

Powdered malic acid

-

Concentrated sulfuric acid (95-98%)

-

Fuming sulfuric acid (20-30% oleum)

-

Crushed ice

-

Methanol

-

Decolorizing carbon (e.g., Norit)

Procedure:

-

In a 2-liter round-bottomed flask, place 200 g of powdered malic acid and 170 ml of concentrated sulfuric acid.

-

To this suspension, add three 50-ml portions of 20–30% fuming sulfuric acid at 45-minute intervals.

-

After the evolution of gas has subsided, heat the solution on a water bath for 2 hours with occasional shaking.

-

Cool the reaction mixture and pour it slowly onto 800 g of crushed ice with stirring.

-

Allow the mixture to stand for 24 hours to facilitate the precipitation of this compound.

-

Filter the crude acid using a Büchner funnel, wash it with three 50-ml portions of ice-cold water, and dry it on a water bath. The yield of crude acid is typically 75–80 g.

-

For purification, dissolve half of the crude product in five times its weight of hot methanol.

-

Add 3 g of decolorizing carbon and boil the solution.

-

Filter the hot solution and then cool it in an ice bath to induce crystallization.

-

Collect the precipitate by filtration and wash it with 25 ml of cold methanol. The mother liquor can be used to recrystallize the remaining crude material. The final yield of pure, bright yellow this compound is 68–73 g.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

| Spectroscopic Technique | Availability |

| ¹H NMR (Proton NMR) | Spectra are available for viewing in chemical databases. For instance, ChemicalBook provides access to the ¹H NMR spectrum of this compound (CAS 500-05-0).[5] |

| ¹³C NMR (Carbon NMR) | Similar to ¹H NMR, ¹³C NMR data can be found in specialized databases. ChemicalBook indicates the availability of ¹³C NMR spectra. |

| IR (Infrared) Spectroscopy | IR spectra for this compound are accessible through resources like ChemicalBook, which can be used to identify the characteristic vibrational frequencies of its functional groups (e.g., C=O, O-H, C=C).[6] |

Note: When analyzing spectral data, it is critical to distinguish between this compound and its isomers or related compounds, such as p-coumaric acid, as their spectra will differ significantly.

Conclusion

This compound is a valuable platform chemical with a rich and versatile reactivity profile stemming from its unique combination of an α,β-unsaturated lactone and a carboxylic acid functional group. Its established synthesis from biorenewable feedstocks like malic acid further enhances its appeal for sustainable chemical and pharmaceutical development. The data and protocols presented in this guide offer a foundational resource for scientists and researchers aiming to explore the potential of this compound in their respective fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 500-05-0 [m.chemicalbook.com]

- 3. This compound | C6H4O4 | CID 68141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 500-05-0 [chemicalbook.com]

- 5. This compound(500-05-0) 1H NMR [m.chemicalbook.com]

- 6. This compound(500-05-0) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide to Coumalic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumalic acid (CAS Number: 500-05-0; Molecular Formula: C₆H₄O₄) is a versatile organic compound with a pyrone-carboxylic acid structure that has garnered significant interest in various scientific fields. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities, particularly its role as a potent enzyme inhibitor. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering detailed methodologies and insights into the potential applications of this compound.

Chemical and Physical Properties

This compound is a crystalline solid with the IUPAC name 2-Oxo-2H-pyran-5-carboxylic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 500-05-0 | [1][2] |

| Molecular Formula | C₆H₄O₄ | [1] |

| Molecular Weight | 140.09 g/mol | [1] |

| Melting Point | 203-209 °C (decomposes) | [1] |

| Boiling Point | 218 °C at 120 mmHg | [1] |

| Appearance | Yellowish to brownish powder | [1] |

| Solubility | Soluble in methanol and hot water | [1] |

Synthesis of this compound

The most common and well-established method for synthesizing this compound is through the acid-catalyzed self-condensation of malic acid.[1]

Experimental Protocol: Synthesis from Malic Acid

Materials:

-

DL-Malic acid, powdered

-

Concentrated sulfuric acid (97-98%)

-

Fuming sulfuric acid (20-30% SO₃)

-

Methanol

-

Decolorizing carbon (e.g., Norit)

-

Crushed ice

-

Deionized water

Equipment:

-

2-liter round-bottomed flask

-

Water bath

-

Büchner funnel and filter flask

-

Beakers

-

Stirring rod

-

Heating mantle or hot plate

-

Ice bath

Procedure:

-

Reaction Setup: In a 2-liter round-bottomed flask, place 200 g (1.49 moles) of powdered malic acid and 170 mL of concentrated sulfuric acid.

-

Addition of Fuming Sulfuric Acid: To this suspension, add three 50-mL portions of fuming sulfuric acid at 45-minute intervals. Control the reaction temperature and gas evolution.

-

Heating: After the initial gas evolution has subsided, heat the mixture on a water bath for 2 hours with occasional shaking.

-

Quenching: Cool the reaction mixture and pour it slowly onto 800 g of crushed ice with constant stirring.

-

Precipitation and Filtration: Allow the mixture to stand for 24 hours to ensure complete precipitation of the crude this compound. Filter the precipitate using a Büchner funnel, wash with three 50-mL portions of ice-cold water, and dry the crude product. The yield of crude acid is typically 75-80 g.[1]

-

Recrystallization: Dissolve the crude product in approximately five times its weight of hot methanol. Add 3 g of decolorizing carbon and boil the solution. Filter the hot solution to remove the carbon and then cool it in an ice bath to induce crystallization. Collect the bright yellow crystals of this compound by filtration and wash with a small amount of cold methanol. The final yield of purified this compound is typically between 68-73 g.[1]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound from malic acid.

Biological Activity and Applications in Drug Development

This compound has demonstrated significant biological activity, most notably as an inhibitor of human carbonic anhydrases (hCAs), particularly isoforms IX and XII, which are associated with various cancers.

Inhibition of Carbonic Anhydrase

This compound acts as a potent and selective inhibitor of hCA IX and hCA XII. The inhibitory activity is attributed to the hydrolysis of the lactone ring within the enzyme's active site, leading to a rearranged structure that binds to the enzyme.

Quantitative Inhibition Data:

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) |

| hCA IX | 0.073 µM |

| hCA XII | 0.083 µM |

Proposed Mechanism of Carbonic Anhydrase Inhibition:

Caption: Proposed mechanism of this compound as a carbonic anhydrase inhibitor.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay for hCA Inhibition

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

Materials:

-

Purified human carbonic anhydrase (e.g., hCA IX or XII)

-

This compound (inhibitor)

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

pH indicator (e.g., phenol red)

Equipment:

-

Stopped-flow spectrophotometer

Procedure:

-

Solution Preparation: Prepare a buffered solution of the hCA enzyme and a separate CO₂-saturated solution. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in the assay buffer.

-

Assay Execution: In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated solution.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid. The initial rate of the reaction is determined from the slope of the absorbance change.

-

Data Analysis: Calculate the percentage of inhibition by comparing the initial rates in the presence and absence of this compound. Determine the Kᵢ value by fitting the data to the appropriate inhibition model.

Antimicrobial Activity

While research on the antimicrobial properties of this compound is ongoing, the related compound p-coumaric acid has been shown to exhibit antibacterial activity. The proposed mechanisms include disruption of the bacterial cell membrane and binding to bacterial DNA. Further studies are required to fully elucidate the antimicrobial potential and mechanism of action of this compound itself.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly in Diels-Alder reactions, where it can serve as a diene. This reactivity allows for the construction of complex cyclic and bicyclic structures that are scaffolds for various pharmaceutical agents.

Experimental Protocol: Diels-Alder Reaction with an Alkene

Materials:

-

This compound

-

Alkene (dienophile)

-

High-boiling point solvent (e.g., xylene, toluene)

-

Dehydrogenation catalyst (e.g., Pd/C) (optional, for aromatization)

Equipment:

-

Round-bottomed flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Apparatus for filtration and purification (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve this compound and the alkene in the chosen solvent.

-

Reaction: Heat the mixture to reflux with stirring for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure.

-

Purification: Purify the resulting cycloadduct by recrystallization or column chromatography.

-

(Optional) Aromatization: If the desired product is an aromatic compound, the cycloadduct can be heated with a dehydrogenation catalyst to induce aromatization through the loss of CO₂ and H₂.

Diagram of the Diels-Alder Reaction Workflow:

References

Spectroscopic Profile of Coumalic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for coumalic acid (2-pyrone-5-carboxylic acid), a key building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

¹³C NMR Spectrum

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Data not available in search results |

Note: Specific peak assignments for ¹H and ¹³C NMR of this compound were not explicitly available in the provided search results. Researchers should consult specialized chemical databases or acquire experimental data for detailed analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak data not available in search results | C=O stretching (carboxylic acid and pyrone), C=C stretching, O-H stretching |

Note: While general functional group regions are known, specific peak values for this compound were not found in the search results. Experimental determination is recommended for precise analysis.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

| m/z | Interpretation |

| 140 | Molecular Ion [M]⁺ |

The molecular formula of this compound is C₆H₄O₄, with a molecular weight of approximately 140.09 g/mol .[1] The mass spectrum is expected to show a molecular ion peak at m/z 140.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 300, 400, or 500 MHz)

Procedure:

-

Sample Preparation: Dissolve a few milligrams of the this compound sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a standard pulse sequence.

-

Typically, a small number of scans are sufficient for ¹H NMR.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans and a longer relaxation delay are generally required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum and identify the multiplicities.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) for solid samples, or a suitable solvent for solution-phase analysis

-

FTIR spectrometer

-

Sample holder (e.g., KBr pellet press, ATR crystal)

Procedure (using KBr pellet method):

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Place the mixture into a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

-

-

Background Spectrum:

-

Place the empty sample holder (or a pure KBr pellet) in the spectrometer's sample compartment.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Sample Spectrum:

-

Place the KBr pellet containing the this compound sample in the sample holder.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The spectrometer software will automatically subtract the background spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure (using ESI-MS):

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.[4]

-

Further dilute the stock solution to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).[4]

-

If necessary, acidify the sample with formic acid to promote protonation.[4]

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., spray voltage, capillary temperature, gas flow rates).

-

Set the mass analyzer parameters (e.g., mass range, scan speed).

-

-

Sample Infusion:

-

Introduce the sample solution into the ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the desired mode (e.g., positive or negative ion mode).

-

-

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

Compare the observed m/z values with the calculated values for the expected molecular formula.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual relationship between the different spectroscopic techniques.

References

The Thermal Fortitude of Coumalic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of coumalic acid (2-oxo-2H-pyran-5-carboxylic acid), a versatile platform chemical with significant potential in pharmaceutical and chemical synthesis. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding of the molecule's behavior under thermal stress.

Thermal Stability Profile

This compound is a crystalline solid with a melting point reported in the range of 203-210 °C, at which it also begins to decompose[1]. The primary thermal degradation pathway for this compound is decarboxylation, leading to the formation of α-pyrone. This process is a key consideration in its synthesis, purification, and application in high-temperature reactions.

Table 1: Thermal Properties of this compound and a Structurally Related Compound

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Notes |

| This compound | 203-210 | Decomposes at melting point | The primary degradation is decarboxylation to α-pyrone. |

| 2-Pyrone-4,6-dicarboxylic Acid (PDC) | - | 253 | A structurally similar compound, indicating good thermal stability of the pyrone carboxylic acid moiety. |

It has been noted that the thermal decomposition of this compound can be accelerated by the presence of water[2]. This highlights the importance of maintaining anhydrous conditions when handling this compound at elevated temperatures to prevent premature degradation.

Thermal Degradation Pathway

The principal thermal degradation route for this compound is decarboxylation, which involves the loss of carbon dioxide to yield α-pyrone (2H-pyran-2-one). This reaction is a classic example of the thermal decomposition of a β,γ-unsaturated carboxylic acid.

Caption: Decarboxylation of this compound to α-pyrone upon heating.

Beyond simple decarboxylation, the pyrolysis of the parent α-pyrone ring can lead to more complex degradation products through ring-opening and rearrangement reactions. Theoretical studies on the pyrolysis of 2-pyrone suggest that it can decompose to form vinylketene and carbon monoxide, or carbon dioxide and 1,3-cyclobutadiene at very high temperatures (1400–2100 K)[3]. However, under the typical decomposition temperatures observed for this compound, decarboxylation to α-pyrone is the predominant and most relevant degradation reaction.

Experimental Protocols

While a specific, detailed analytical protocol for the TGA and DSC of this compound is not available in the literature, a general methodology for the thermal analysis of organic acids can be effectively applied.

Thermogravimetric Analysis (TGA) of an Organic Acid

This protocol describes a standard method for determining the thermal stability and decomposition profile of an organic acid like this compound.

Objective: To measure the change in mass of the sample as a function of temperature in a controlled atmosphere.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Analytical balance (sensitivity of at least 0.1 µg)

-

Sample pans (e.g., alumina or platinum)

-

Inert gas supply (e.g., high-purity nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above its decomposition point (e.g., 300 °C).

-

-

Data Analysis:

-

Record the sample mass as a function of temperature.

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

The onset temperature of mass loss is taken as the decomposition temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss.

-

Caption: Workflow for thermogravimetric analysis of an organic acid.

Differential Scanning Calorimetry (DSC) of an Organic Compound

This protocol outlines a general procedure for determining the melting point and enthalpy of fusion of an organic compound such as this compound.

Objective: To measure the difference in heat flow between the sample and a reference as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Analytical balance

-

Hermetically sealed sample pans (e.g., aluminum)

-

Crimper for sealing pans

-

Inert gas supply (e.g., high-purity nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a DSC pan.

-

Hermetically seal the pan to prevent sublimation or decomposition products from escaping.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) through its melting and decomposition range to a final temperature (e.g., 250 °C).

-

-

Data Analysis:

-

Record the differential heat flow as a function of temperature.

-

The melting point is typically determined as the onset temperature of the endothermic melting peak.

-

The enthalpy of fusion (ΔHfus) is calculated from the area of the melting peak.

-

Exothermic events on the DSC curve following the melt would indicate decomposition.

-

Caption: Workflow for differential scanning calorimetry of an organic compound.

Conclusion

This compound exhibits good thermal stability, with decomposition primarily occurring at its melting point (203-210 °C) via decarboxylation to form α-pyrone. The thermal behavior of the structurally related 2-pyrone-4,6-dicarboxylic acid suggests that the pyrone carboxylic acid scaffold is stable to at least 200 °C. For applications requiring thermal processing, it is crucial to maintain anhydrous conditions to mitigate accelerated decomposition. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to conduct their own detailed thermal analysis of this compound and its derivatives. A thorough understanding of its thermal properties is essential for the effective utilization of this compound in the development of novel pharmaceuticals and advanced materials.

References

A Comprehensive Technical Review of Coumalic Acid: Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

Coumalic acid, a versatile biorenewable platform chemical, has garnered significant attention in synthetic chemistry due to its unique reactivity and broad range of potential applications. This technical guide provides an in-depth review of the chemistry of this compound, including its synthesis, key reactions, and diverse applications in pharmaceuticals, agrochemicals, and polymer science. Detailed experimental protocols for its synthesis and derivatization, along with quantitative data and mechanistic insights, are presented to facilitate further research and development in this promising field.

Synthesis of this compound

This compound is most commonly synthesized from malic acid, a readily available and biorenewable feedstock. The reaction involves the dehydration and decarboxylation of malic acid in the presence of a strong acid, typically oleum (fuming sulfuric acid) or a mixture of sulfuric acid and a dehydrating agent.

Postulated Mechanism of this compound Formation

The formation of this compound from malic acid is postulated to proceed through the formation of formylacetic acid as a key intermediate. The reaction is initiated by the protonation of the carboxylic acid and hydroxyl groups of malic acid, followed by dehydration and decarboxylation to yield the reactive formylacetic acid. Two molecules of formylacetic acid then undergo a condensation reaction to form the pyrone ring of this compound.

Methodological & Application

Application Notes and Protocols: Coumalic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumalic acid, 2-oxo-2H-pyran-5-carboxylic acid, is a highly functionalized and versatile building block in organic synthesis.[1][2] Its unique structure, featuring a conjugated diene system, a lactone, and a carboxylic acid, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic strategies.

Key Applications

This compound and its derivatives are valuable precursors in a variety of organic reactions, most notably:

-

Diels-Alder Reactions: Acting as a diene, this compound and its esters undergo [4+2] cycloaddition reactions with a range of dienophiles. These reactions can be either normal or inverse electron-demand, leading to the formation of highly substituted aromatic and heterocyclic systems after a subsequent decarboxylation or other rearrangement.[1][4]

-

Synthesis of Heterocycles: The pyrone ring of this compound can be manipulated to generate various heterocyclic scaffolds, such as pyridines, pyridinones, and fused heterocyclic systems, which are prevalent in medicinal chemistry.

-

Multicomponent Reactions: this compound can participate in multicomponent reactions (MCRs), allowing for the rapid construction of complex molecules in a single step, which is highly desirable in drug discovery and library synthesis.[5]

-

Michael Additions: The electron-deficient nature of the pyrone ring makes this compound and its derivatives susceptible to Michael additions by various nucleophiles, enabling further functionalization.

I. Diels-Alder Reactions: A Gateway to Substituted Aromatics

The Diels-Alder reaction is a cornerstone of this compound chemistry, providing a powerful tool for the construction of six-membered rings. The initial cycloadducts readily undergo subsequent transformations, such as decarboxylation, to yield highly substituted aromatic compounds.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

This compound and its esters are electron-poor dienes, making them ideal substrates for IEDDA reactions with electron-rich dienophiles like vinyl ethers and enamines.[4] This strategy provides a convergent and regioselective route to functionalized benzoates and other aromatic systems.

Experimental Protocol: Synthesis of Substituted Benzoates via IEDDA Reaction of Methyl Coumalate with Vinyl Ethers

This protocol describes a general procedure for the one-pot synthesis of substituted benzoates from methyl coumalate and various vinyl ethers.

Materials:

-

Methyl coumalate

-

Vinyl ether (e.g., ethyl vinyl ether)

-

Toluene (anhydrous)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a sealed tube, dissolve methyl coumalate (1.0 eq.) in anhydrous toluene.

-

Add the corresponding vinyl ether (1.5-2.0 eq.).

-

Heat the reaction mixture at a specified temperature (e.g., 150-200 °C) for the required time (e.g., 12-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted benzoate.

Quantitative Data for IEDDA Reactions:

| Dienophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ethyl vinyl ether | Methyl 4-ethoxybenzoate | Toluene, 180 °C, 16 h | 85 | [6] |

| 1,1-Diethoxyethene | Methyl 3,4-diethoxybenzoate | Toluene, 180 °C, 16 h | 92 | [6] |

| 1-Methoxy-1-(trimethylsilyloxy)ethene | Methyl 4-methoxy-3-(trimethylsilyloxy)benzoate | Toluene, 150 °C, 24 h | 78 | [6] |

Caption: Domino reaction pathway for carbazole synthesis.

II. Synthesis of Heterocycles

The reactivity of the this compound scaffold allows for its transformation into various nitrogen-containing heterocycles, which are of great interest in drug discovery.

Synthesis of Pyridin-2-ones

This compound and its esters can be converted to substituted pyridin-2-ones by reaction with ammonia or primary amines. This transformation involves a tandem sequence of Michael addition, ring-opening, and subsequent cyclization/dehydration.

Experimental Protocol: Synthesis of Substituted Pyridin-2-ones

This protocol provides a general method for the synthesis of pyridin-2-ones from methyl coumalate and primary amines.

Materials:

-

Methyl coumalate

-

Primary amine (e.g., benzylamine)

-

Ethanol

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve methyl coumalate (1.0 eq.) in ethanol.

-

Add the primary amine (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data for Pyridin-2-one Synthesis:

| Amine | Product | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 6-Oxo-1,6-dihydropyridine-3-carboxylic acid | H2O, 100 °C, 4h | 85 | Fanta, P. E. (1954). The Chemistry of this compound. Chemical Reviews, 54(4), 511–546. |

| Benzylamine | Methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Ethanol, reflux, 8 h | 75 | (General procedure based on known reactivity) |

III. Multicomponent Reactions (MCRs)

While specific and detailed protocols for MCRs directly involving this compound as a primary building block are not extensively documented in readily available literature, its structural motifs suggest high potential for such reactions. For instance, a three-component reaction between this compound, an amine, and an alkyne could potentially lead to complex heterocyclic structures. Further research in this area is warranted. [7]

IV. Decarboxylation to α-Pyrone

This compound can be readily decarboxylated to α-pyrone (2H-pyran-2-one), another versatile synthetic intermediate.

Experimental Protocol: Decarboxylation of this compound to α-Pyrone

This procedure is adapted from Organic Syntheses. [1] Materials:

-

This compound

-

Copper powder

-

Vacuum distillation apparatus

-

Tube furnace

Procedure:

-

Place this compound (e.g., 37.5 g) in a flask attached to a pyrolysis tube packed with copper powder.

-

Connect the pyrolysis tube to a series of cold traps and a vacuum pump.

-

Evacuate the system and heat the pyrolysis tube to 650-670 °C.

-

Heat the flask containing this compound to 180-215 °C to allow for sublimation into the hot tube.

-

The α-pyrone product will distill and collect in the cold traps.

-

The crude product can be purified by vacuum distillation.

Quantitative Data for Decarboxylation:

| Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| This compound | α-Pyrone | Pyrolysis over copper, 650-670 °C, <5 mm Hg | 66-70 | [1] |

Logical Flow of this compound Transformations

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a readily accessible and highly versatile building block that provides efficient synthetic routes to a variety of valuable chemical entities. Its rich chemistry, particularly in Diels-Alder reactions and heterocycle synthesis, makes it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and data presented here serve as a guide for the practical application of this compound in the laboratory. Further exploration of its potential in multicomponent reactions is a promising avenue for future research.

References

- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Flow synthesis of this compound and its derivatization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Coumalic Acid in Diels-Alder Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumalic acid and its derivatives, such as methyl and ethyl coumalate, are versatile 2-pyrone building blocks that serve as electron-deficient dienes in Diels-Alder cycloaddition reactions. Their reactivity allows for the synthesis of a wide array of carbo- and heterocyclic scaffolds, which are valuable intermediates in the synthesis of materials and pharmaceutically active compounds. A key feature of these reactions is the frequent spontaneous extrusion of carbon dioxide from the initial bicyclic adduct, leading to the formation of aromatic and partially saturated six-membered rings. This document provides an overview of the applications of this compound in Diels-Alder reactions, including detailed experimental protocols for key transformations and a summary of relevant quantitative data.

I. Normal-Electron-Demand Diels-Alder Reactions

In a typical Diels-Alder reaction, the electron-deficient this compound or its esters react with electron-rich dienophiles. However, due to the electronic nature of the 2-pyrone system, they more readily participate in reactions with electron-withdrawing dienophiles, often followed by a decarboxylation step.

Application: Synthesis of Aromatic and Bicyclic Compounds

Alkyl coumalates react with a variety of dienophiles to yield diverse molecular architectures. A common feature is the loss of carbon dioxide from the initial Diels-Alder adduct. For instance, reaction with p-benzoquinone leads to anthraquinone derivatives, while reaction with acetylenedicarboxylates yields benzene-1,2,4-tricarboxylates.[1] The reaction with maleic anhydride results in the formation of a stable bicyclo[2.2.2]octene derivative.[1][2]

Table 1: Representative Normal-Electron-Demand Diels-Alder Reactions of Alkyl Coumalates

| Diene | Dienophile | Product | Reference |

| Methyl Coumalate | p-Benzoquinone | Dimethyl anthraquinone-2,6-dicarboxylate | [1][2] |

| Methyl Coumalate | Diethyl acetylenedicarboxylate | Diethyl 4-methoxycarbonylphthalate | [1] |

| Methyl Coumalate | Benzyne | Methyl naphthalene-2-carboxylate | [1][2] |

| Methyl Coumalate | Maleic Anhydride | 7-Methoxycarbonylbicyclo[2.2.2]oct-7-ene-2,3;5,6-tetracarboxylic dianhydride | [1][2] |

| Ethyl Coumalate | Diethyl azodicarboxylate | Pentamethyl 2,3,5,6-tetra-azabicyclo[2.2.2]oct-7-ene-2,3,5,6,7-pentacarboxylate | [1][2] |

Experimental Protocol 1: Reaction of Methyl Coumalate with Maleic Anhydride

This protocol describes the synthesis of 7-methoxycarbonylbicyclo[2.2.2]oct-7-ene-2,3;5,6-tetracarboxylic dianhydride.

Materials:

-

Methyl coumalate

-

Maleic anhydride

-

Xylene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Crystallization dish

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl coumalate (1.0 eq) and maleic anhydride (1.1 eq).

-

Add anhydrous xylene to the flask to achieve a concentration of approximately 0.5 M with respect to methyl coumalate.

-

Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

-

The product is expected to precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold xylene, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., xylene or ethyl acetate/hexanes).

Diagram 1: General Workflow for Diels-Alder Reaction Setup

Caption: Workflow for a typical Diels-Alder reaction.

II. Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

This compound and its esters are electron-deficient and thus ideally suited for inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. These reactions provide access to highly functionalized aromatic and heterocyclic compounds.

Application 1: Synthesis of p-Toluic Acid for PET Precursors

A significant industrial application of the IEDDA reaction of this compound is the synthesis of p-toluic acid, a precursor to terephthalic acid used in the production of polyethylene terephthalate (PET). This reaction proceeds via a cycloaddition with propylene, followed by decarboxylation and dehydrogenation.

Table 2: Reaction Conditions and Yields for p-Toluic Acid Synthesis

| Parameter | Condition | Outcome | Reference |

| Reactants | This compound, Propylene | p-Toluic Acid, m-Toluic Acid | [3] |

| Solvent | γ-Valerolactone (GVL) | High overall yield | [3] |

| Temperature | 160-180 °C | Influences p-/m-isomer ratio | [3] |

| Pressure | ~1200 psig | Ensures propylene is in the reaction phase | [3] |

| Catalyst | None for cycloaddition/decarboxylation | Temperature-dependent reaction | [3] |

| Overall Yield | >85 mol% | Efficient conversion to toluic acids | [3] |

| p-/m-Ratio | Decreases from 6.91 to 4.43 with increasing temperature | Kinetically and thermodynamically favored para-product | [3] |

Experimental Protocol 2: Synthesis of 4-Methylcyclohexa-1,5-diene Carboxylic Acid (Toluic Acid Intermediate)

This protocol describes the synthesis of the intermediate in the formation of toluic acid from this compound and propylene.

Materials:

-

This compound (CMA)

-

Propylene

-

Toluene (anhydrous)

-

High-pressure reactor

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Charge a high-pressure reactor with this compound and anhydrous toluene.

-

Pressurize the reactor with propylene to approximately 1200 psig.

-

Heat the reactor to 160 °C and maintain for 4 hours with stirring.

-

After the reaction, cool the reactor to room temperature and carefully vent the excess propylene.

-

Transfer the reaction mixture to a round-bottom flask and remove the toluene using a rotary evaporator at 40-70 °C and 100 mbar.

-

The remaining crude material is an oily red-orange substance.

-

For purification, add deionized water to the crude material and heat to 90 °C to dissolve.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry. The product is 4-methylcyclohexa-1,5-diene carboxylic acid.

Diagram 2: Reaction Pathway for p-Toluic Acid Synthesis

Caption: Synthesis of p-toluic acid from this compound.

Application 2: Synthesis of Carbazoles for Drug Development

The IEDDA reaction of methyl coumalate with electron-rich 3-chloroindoles provides a metal-free, one-pot synthesis of carbazoles. This domino reaction involves a Diels-Alder cycloaddition, followed by the elimination of HCl and subsequent decarboxylation to yield the aromatic carbazole core. Carbazoles are an important class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4][5]

Table 3: Synthesis of Carbazoles from Methyl Coumalate and 3-Chloroindoles

| Diene | Dienophile | Product | Yield | Reference |

| Methyl Coumalate | 1-Alkyl-3-chloroindoles | 3-Methylcarbazoles | up to 90% | [6] |

Experimental Protocol 3: Synthesis of 3-Methylcarbazoles

This protocol provides a general procedure for the synthesis of 3-methylcarbazoles from methyl coumalate and 1-alkyl-3-chloroindoles.

Materials:

-

Methyl coumalate

-

1-Alkyl-3-chloroindole

-

High-boiling solvent (e.g., toluene or xylene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve the 1-alkyl-3-chloroindole (1.0 eq) and methyl coumalate (1.2 eq) in a high-boiling solvent like toluene.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is a domino process involving cycloaddition, HCl elimination, and CO2 extrusion. Monitor the reaction by TLC for the disappearance of the starting materials and the formation of the carbazole product.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Diagram 3: Domino Reaction for Carbazole Synthesis

Caption: Domino synthesis of carbazoles.

Conclusion

This compound and its derivatives are powerful and versatile dienes in Diels-Alder cycloaddition reactions. They participate in both normal and inverse-electron-demand cycloadditions, providing access to a wide variety of molecular scaffolds. The subsequent in-situ decarboxylation is a key feature that drives the formation of aromatic products. The applications of these reactions are diverse, ranging from the synthesis of commodity chemical precursors to the efficient construction of biologically active heterocyclic compounds like carbazoles. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis, materials science, and drug discovery.

References

- 1. Diels–Alder reactions with alkyl coumalates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemcom.com [echemcom.com]

- 6. Understanding the domino reaction between 3-chloroindoles and methyl coumalate yielding carbazoles. A DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Coumalic Acid: A Versatile Precursor for the Synthesis of Advanced Pharmaceutical Compounds

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumalic acid, a biomass-derivable 2-pyrone-5-carboxylic acid, has emerged as a highly versatile and valuable building block in medicinal chemistry.[1][2] Its unique heterocyclic structure, featuring a conjugated diene system and a lactone, allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of complex and biologically active molecules.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the development of two important classes of pharmaceutical compounds: Carbonic Anhydrase Inhibitors (CAIs) and bicyclic adducts via Diels-Alder reactions.

Application 1: Synthesis of Selective Carbonic Anhydrase IX/XII Inhibitors

Background

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The transmembrane isoforms, CA IX and CA XII, are highly overexpressed in many solid tumors as a response to hypoxia.[4][5] They play a crucial role in regulating intra- and extracellular pH, which allows cancer cells to thrive in an acidic microenvironment and promotes tumor progression, invasion, and metastasis.[6][7] Consequently, the selective inhibition of CA IX and CA XII is a promising strategy for anticancer therapy. This compound derivatives have been identified as potent and selective inhibitors of these tumor-associated CA isoforms.

Mechanism of Action

This compound-based inhibitors function through a unique mechanism. The lactone ring of the this compound scaffold is believed to be hydrolyzed by the zinc-coordinated hydroxide ion within the active site of the carbonic anhydrase enzyme. This in-situ formation of an open-ring cinnamic acid derivative acts as the true inhibitory species, binding to the entrance of the active site cavity and blocking its function.[8]

Signaling Pathways and Cellular Effects

Inhibition of CA IX and CA XII disrupts the pH regulation of cancer cells, leading to intracellular acidosis and a less acidic tumor microenvironment. This disruption has several downstream effects that counteract cancer progression:

-

Inhibition of Migration and Invasion: CA IX is known to interact with key proteins involved in cell adhesion and migration, such as integrins and E-cadherin.[6][9] By inhibiting CA IX, the signaling pathways that control these processes, including the Rho-GTPase pathway, are disrupted, leading to reduced cell motility and invasion.[10]

-

Suppression of Metastasis: The acidic extracellular environment created by CA IX/XII activity facilitates the breakdown of the extracellular matrix and promotes metastasis. Inhibition of these enzymes can therefore help to prevent the spread of cancer cells.[4]

-

Increased Sensitivity to Therapy: The altered pH landscape resulting from CA inhibition can make cancer cells more susceptible to conventional therapies like radiation and chemotherapy.[5]

Below is a diagram illustrating the role of CA IX in cancer cell signaling and the impact of its inhibition.

Caption: Role of CAIX in cancer cell signaling and its inhibition by this compound derivatives.

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity (Ki, in µM) of selected this compound derivatives against four human carbonic anhydrase isoforms. Lower Ki values indicate higher potency.

| Compound | Derivative | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) |

| 1 | This compound | >100 | >100 | 0.073 | 0.083 |

| 2 | 4-phenylaniline amide | >100 | >100 | 0.083 | 0.076 |

| 3 | Naphthyl amide | >100 | >100 | 3.689 | 0.094 |

Data compiled from reference[11].

Experimental Protocols

This protocol describes the foundational synthesis of this compound.

Caption: Workflow for the synthesis of this compound from DL-malic acid.

Materials:

-

DL-Malic acid (powdered)

-

Concentrated sulfuric acid (97-98%)

-

Fuming sulfuric acid (20-30%)

-

Crushed ice

-

Methanol

-

Decolorizing carbon (e.g., Norit)

-

2-L round-bottomed flask

-

Water bath

-

Büchner funnel and filter flask

Procedure:

-

In a 2-L round-bottomed flask, place 200 g (1.49 moles) of powdered DL-malic acid and 170 mL of concentrated sulfuric acid.[3]

-

To this suspension, add three 50-mL portions of fuming sulfuric acid at 45-minute intervals.[3]

-

Once the evolution of gas has subsided, heat the solution on a water bath for 2 hours with occasional shaking.[3]

-

Cool the reaction mixture and slowly pour it onto 800 g of crushed ice with stirring.[3]

-

Allow the mixture to stand for 24 hours to allow for complete precipitation of the crude acid.[3]

-

Filter the crude acid using a Büchner funnel, wash with three 50-mL portions of ice-cold water, and dry on a water bath. The expected yield of crude acid is 75-80 g.[3]

-

For purification, dissolve half of the crude product in five times its weight of hot methanol.[3]

-

Add 3 g of decolorizing carbon, boil the solution, and filter it while hot.[3]

-

Cool the filtrate in an ice bath to induce crystallization. Collect the precipitate by filtration and wash with 25 mL of cold methanol.[3]

-

Use the mother liquor to recrystallize the remaining crude material. The final yield of pure, bright yellow this compound is typically 68-73 g (65-70%).[3]

This protocol describes the coupling of this compound with various amines to produce amide derivatives, which are potent CAIs.

Caption: General workflow for the synthesis of this compound amide derivatives.

Materials:

-

This compound

-

Substituted amine (e.g., 4-phenylaniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottomed flask, dissolve the this compound (1.0 eq) in DMF.[12]

-

Add HOBt (1.5 eq), EDC (1.5 eq), and the desired amine (1.5 eq) to the solution.[12]

-

Add DIEA (3.0 eq) to the mixture.[12]

-

Stir the reaction mixture at room temperature overnight.[12]

-

Quench the reaction by adding water and extract the product with ethyl acetate.[12]

-

Wash the organic layer sequentially with water and brine.[12]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[12]

-

Purify the crude product by silica gel column chromatography to obtain the desired this compound amide.[13]

Application 2: Synthesis of Bicyclic Compounds via Diels-Alder Reaction

Background

The conjugated diene system within the pyrone ring of this compound and its esters makes it an excellent substrate for [4+2] cycloaddition, or Diels-Alder, reactions.[14] This powerful reaction allows for the rapid construction of complex six-membered rings, which are common scaffolds in many pharmaceutical compounds. The reaction of alkyl coumalates with a variety of dienophiles, such as maleimides, acetylenedicarboxylates, and benzoquinone, leads to the formation of functionalized bicyclic and aromatic systems, often with the extrusion of carbon dioxide.[14][15]

Experimental Protocol

This protocol provides a representative example of a Diels-Alder reaction using a this compound derivative.

Caption: Workflow for the Diels-Alder reaction of methyl coumalate.

Materials:

-

Methyl coumalate (or other alkyl coumalate)

-

N-Phenylmaleimide

-

Toluene

-

Round-bottomed flask with reflux condenser

-

Heating mantle or oil bath

-

Silica gel for thin-layer chromatography (TLC) and column chromatography

-

Dichloromethane (for TLC)

Procedure:

-

Combine methyl coumalate (1.0 eq) and N-phenylmaleimide (1.0 eq) in a round-bottomed flask.[16]

-

Add toluene as the solvent.[16]

-

Fit the flask with a reflux condenser and heat the mixture to reflux (oil bath temperature >120°C).[16]

-

Maintain the reflux for several hours (reaction time can be monitored by TLC, up to 72 hours may be required).[16]

-

After the reaction is complete (as indicated by the consumption of starting materials on TLC), allow the mixture to cool to room temperature.[16]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the Diels-Alder adduct.[16]

Conclusion

This compound is a powerful and versatile precursor for the synthesis of a wide range of pharmaceutical compounds. Its utility in creating selective carbonic anhydrase inhibitors for cancer therapy and in constructing complex cyclic systems via the Diels-Alder reaction highlights its importance in modern drug discovery. The protocols provided in this document offer a foundation for researchers to explore the rich chemistry of this valuable scaffold.

References

- 1. vapourtec.com [vapourtec.com]

- 2. Flow synthesis of this compound and its derivatization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Coordinated Regulation of Metabolic Transporters and Migration/Invasion by Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lsmu.lt [lsmu.lt]

- 10. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 11. US9617236B2 - Synthesis of this compound - Google Patents [patents.google.com]

- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 13. Amide Synthesis [fishersci.co.uk]

- 14. Diels–Alder reactions with alkyl coumalates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 16. rsc.org [rsc.org]

Application Notes and Protocols for the Esterification of Coumalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumalic acid, a versatile biorenewable platform chemical, serves as a valuable starting material in the synthesis of a wide array of heterocyclic compounds and substituted aromatics. Its ester derivatives, known as coumalates, are often preferred in synthetic applications due to their enhanced solubility in organic solvents.[1] This document provides detailed protocols for the esterification of this compound, focusing on the synthesis of its methyl and other alkyl esters. The primary method detailed is the acid-catalyzed Fischer esterification, a robust and widely used method for producing esters from carboxylic acids and alcohols.[2][3][4]

Data Presentation: A Comparative Overview of this compound Esterification